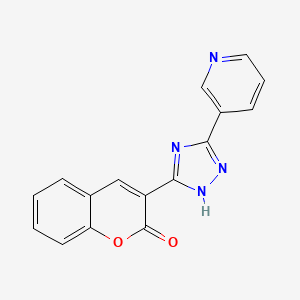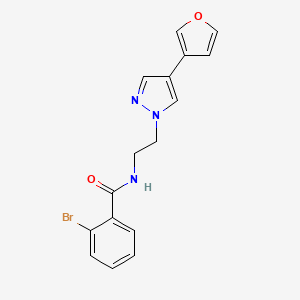
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid” is a derivative of oxazole, which is a five-membered ring compound containing one oxygen atom, one nitrogen atom, and three carbon atoms . The “3-(Hydroxymethyl)” part indicates a hydroxymethyl group (-CH2OH) attached at the 3rd position of the oxazole ring, and the “5-methyl” part indicates a methyl group (-CH3) attached at the 5th position. The “4-carboxylic acid” part indicates a carboxylic acid group (-COOH) attached at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the hydroxymethyl, methyl, and carboxylic acid groups attached at the 3rd, 5th, and 4th positions, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The hydroxymethyl and carboxylic acid groups are likely to be reactive, potentially undergoing reactions such as condensation, esterification, or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxymethyl and carboxylic acid groups could confer solubility in polar solvents, while the nonpolar methyl group and the aromatic oxazole ring could confer solubility in nonpolar solvents .Applications De Recherche Scientifique
Synthesis of Macrolides : Oxazoles, such as 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid, can act as precursors in the synthesis of macrolides. This is demonstrated in the synthesis of compounds like recifeiolide and curvularin, where oxazoles undergo photooxygenation and subsequent nucleophilic attack (Wasserman, Gambale, & Pulwer, 1981).
Triazole Derivatives Synthesis : The compound plays a role in developing 4,5-disubstituted 1,2,4-triazoles functionalized in position 3, showcasing its versatility in creating diverse heterocyclic compounds (Ivanova, Sviridov, Shorshnev, & Stepanov, 2006).
Anticonvulsant Activity : Derivatives of oxazoles, like 3-aminopyrroles and 5-amino 1,2-oxazoles, have been synthesized and tested for anticonvulsant activity. Some of these compounds showed significant activity with minimal neurotoxicity (Unverferth et al., 1998).
Bronchodilator Synthesis : 4-Methyloxazole-5-carboxylic acid, a related compound, has been used as a building block in the synthesis of potential bronchodilators, indicating its application in respiratory medicine (Ray & Ghosh, 1999).
Peptidomimetics Synthesis : 5-Amino-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, has been utilized for synthesizing collections of peptidomimetics and biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Antimicrobial Activity : New 1,2,4-triazol-3-one derivatives, starting from compounds like 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid, have been synthesized and evaluated for antimicrobial activity (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
DNA Modification Research : The derivative 5-Hydroxymethylcytosine, linked to the base structure, has been studied for its distribution in mammalian tissues, offering insights into DNA modification processes (Globisch et al., 2010).
Energetic Materials Research : Research has been conducted on energetic materials for use with a triazole cured binder system, involving derivatives of 1,2,5-oxadiazole-3-carboxylic acid (Storey, Willer, & Campbell, 2011).
Synthesis of Highly Functionalized Isoxazoles : The compound has been used to create scaffolds for the synthesis of highly functionalized isoxazoles, demonstrating its utility in complex organic syntheses (Ruano, Fajardo, & Martín, 2005).
Inhibition of Mild Steel Corrosion : Derivatives of triazole, including those structurally related to oxazoles, have been evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic media, indicating applications in materials science (Lagrenée et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)7-11-3/h8H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNGPPMFXYGRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1779855-86-5 |
Source


|
| Record name | 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)


![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)

